Trimethylphenylammonium hydroxide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Science
Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of organic salts with the general formula [NR4]+, where R represents alkyl or aryl groups. sigmaaldrich.com A key feature of these compounds is their permanent positive charge, regardless of the pH of their environment. sigmaaldrich.com This characteristic contributes to their diverse applications in modern chemistry.
In contemporary chemical science, QACs are recognized for their roles as catalysts, surfactants, and antimicrobial agents. sigmaaldrich.comlobachemie.com Their ability to function as phase-transfer catalysts is particularly noteworthy, facilitating reactions between reactants that are soluble in different, immiscible phases. lobachemie.com This has significant implications for "green chemistry" by often allowing the use of water in place of organic solvents. lobachemie.com
Furthermore, certain QACs are integral to organic synthesis, serving as reagents for methylation and as strong, non-nucleophilic bases. sigmaaldrich.comresearchgate.net Their utility extends to polymer chemistry and the synthesis of complex organic molecules. The structural diversity within the QAC family allows for the fine-tuning of their properties to suit specific research applications.
Overview of Phenyltrimethylammonium (B184261) Hydroxide (B78521) in Academic Literature
Phenyltrimethylammonium hydroxide, also known as trimethylanilinium hydroxide, is a prominent member of the QAC family frequently discussed in academic literature. lookchem.comchemicalbook.com It is recognized as a strong organic base and a versatile reagent in organic synthesis. sigmaaldrich.com
A primary application highlighted in scientific publications is its use as a derivatization agent, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). lookchem.com This process involves the methylation of analytes to enhance their volatility and thermal stability, making them more amenable to GC-MS analysis. researchgate.net The compound is also noted for its role as a methylating reagent for various functional groups. chemicalbook.com
Academic research further describes its utility as a strong base in various synthetic transformations. sigmaaldrich.com These include the initiation of polymerization reactions and acting as a deprotecting agent for specific protecting groups in peptide and amino acid chemistry. sigmaaldrich.com
Historical Development and Initial Research Trajectories of Phenyltrimethylammonium Hydroxide
The development of phenyltrimethylammonium hydroxide is rooted in the broader history of research into ammonium compounds. While early work in the 17th and 19th centuries focused on simpler ammonium salts like ammonium carbonate and Frémy's salt, the 20th century saw a surge in the synthesis and characterization of more complex quaternary ammonium compounds.
Early synthetic routes to phenyltrimethylammonium hydroxide have been documented in chemical literature. One established method involves the reaction of phenyltrimethylammonium iodide with silver(I) oxide. lookchem.com Another documented synthesis is a two-step process starting from aniline (B41778), which involves reaction with potassium hydroxide and water, followed by treatment with lead oxide and sulfuric acid, and subsequent reaction with barium hydroxide. lookchem.com These early synthetic efforts laid the groundwork for the availability of phenyltrimethylammonium hydroxide for further research and application development. The initial research trajectories for this compound were largely centered on its properties as a strong base and its potential as a reagent in organic reactions, a focus that continues in contemporary research.
Detailed Research Findings
Recent research has further elucidated the multifaceted applications of phenyltrimethylammonium hydroxide in advanced chemical research, particularly in organic synthesis and analytical chemistry.
As a strong base, it is employed in the synthesis of alkyl 3-nitroacrylates through an aldol (B89426) reaction with nitroacetaldehyde or nitroacetone. sigmaaldrich.com It also serves as a deprotecting agent for t-butoxycarbonyl (Boc) groups in amino acids and benzyl (B1604629) protecting groups on alcohols and amines. sigmaaldrich.com
In the realm of polymer chemistry, phenyltrimethylammonium hydroxide solution is utilized to initiate the polymerization of monomers like 1,8-dihydroxymethyl-1,3,5,7-octatetrayne (DHOT) for the creation of polymer nanospheres. sigmaaldrich.com Its role as a methylating agent for phenolic compounds has also been a subject of study, offering an alternative to more hazardous alkylating agents. researchgate.net
In analytical applications, its function as a derivatization reagent for GC-MS remains a key area of research. chemicalbook.com The methylation of analytes such as fatty acids and alcohols enhances their detection and analysis. chemicalbook.com
Chemical and Physical Properties of Phenyltrimethylammonium Hydroxide
| Property | Value |
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Appearance | Clear colorless solution |
| CAS Number | 1899-02-1 |
| Refractive Index | n20/D 1.395 |
| Storage Temperature | 2-8°C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 153.115364102 |
Data sourced from multiple chemical suppliers and databases. lookchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(phenyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADKRTWCOYPCPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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DSSTOX Substance ID |
DTXSID50883769 | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylphenylammonium hydroxide | |
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CAS No. |
1899-02-1 | |
| Record name | Trimethylphenylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-02-1 | |
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| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
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| Record name | N,N,N-trimethylanilinium hydroxide | |
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Synthetic Methodologies and Preparative Routes for Phenyltrimethylammonium Hydroxide and Its Derivatives
Established Synthetic Pathways for Phenyltrimethylammonium (B184261) Hydroxide (B78521)
The primary route to synthesizing phenyltrimethylammonium hydroxide involves the quaternization of an amine followed by an ion exchange. This two-stage approach is fundamental to achieving the desired product.
The synthesis of the phenyltrimethylammonium cation is typically achieved through the exhaustive methylation of aniline (B41778), a process known as quaternization. While direct reaction with trimethylamine (B31210) is not the standard route from a primary amine like aniline, the synthesis begins with aniline as the core substrate. The process generally involves reacting aniline with a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form a phenyltrimethylammonium salt.
The subsequent and crucial step is the conversion of this salt (e.g., phenyltrimethylammonium iodide) into phenyltrimethylammonium hydroxide. This is often accomplished by treating the salt with a strong base, such as silver(I) oxide, in a suitable solvent. lookchem.com An alternative and common method involves the use of ion-exchange resins, where the halide or sulfate anion is exchanged for a hydroxide ion. Other reagents that have been reported for similar transformations include potassium hydroxide. lookchem.com
Derivatives can be synthesized by starting with appropriately substituted anilines. For instance, m-(trifluoromethylphenyl)trimethylammonium hydroxide is another reagent in this class of organic ammonium (B1175870) salts, prepared from the corresponding trifluoromethyl-substituted aniline. chemicalbook.com
The efficiency of phenyltrimethylammonium hydroxide synthesis is highly dependent on the careful control of various reaction parameters. Optimization is key to maximizing product yield while minimizing the formation of impurities. Key parameters that are manipulated include temperature, pressure, reaction time, and the molar ratio of reactants. For quaternization reactions, particularly when performed at scale, controlling these variables prevents side reactions and ensures the reaction proceeds to completion. google.com
For instance, in related continuous quaternization processes, temperatures are often maintained between 50°C and 140°C under pressures sufficient to keep the reactants in the liquid phase, which can range from 12 to 65 bar. google.com The choice of solvent can also be critical, although some modern processes are designed to be solvent-free to increase efficiency and reduce waste. google.com The goal of optimization is to find a balance that provides high conversion rates and product purity in an economically and environmentally sustainable manner. rsc.org
Table 1: Key Parameters for Optimization in Phenyltrimethylammonium Salt Synthesis
| Parameter | Typical Range/Condition | Purpose of Optimization |
| Temperature | 50°C - 140°C | To increase reaction rate while minimizing thermal degradation and side reactions. google.com |
| Pressure | 12 - 65 bar | To maintain volatile reactants (e.g., methyl chloride) in the liquid phase, increasing contact and reaction efficiency. google.com |
| Molar Ratio | Slight excess of methylating agent | To ensure complete conversion of the aniline substrate and drive the reaction to completion. google.com |
| Solvent | Alcohols, water, or solvent-free | To facilitate dissolution of reactants and manage reaction viscosity; solvent-free conditions reduce waste. google.com |
| Reaction Time | Varies (minutes to hours) | To achieve maximum conversion without promoting the formation of degradation byproducts. researchgate.net |
Scalable Production Techniques for Phenyltrimethylammonium Hydroxide
Moving from laboratory-scale synthesis to industrial production requires methodologies that are efficient, safe, and scalable. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the manufacture of quaternary ammonium compounds.
The industrial synthesis of quaternary ammonium salts, a necessary precursor to phenyltrimethylammonium hydroxide, is increasingly performed using continuous flow reactors. researchgate.net This technology offers significant advantages over conventional batch reactors, particularly for exothermic reactions like quaternization. google.com In a typical setup, streams of the tertiary amine and the alkylating agent are pumped and mixed, then passed through a heated tubular reactor where the reaction occurs. google.com
The use of continuous flow reactors allows for superior control over reaction parameters such as temperature and pressure, leading to a more consistent product quality and higher yields. researchgate.net The small internal volume of these reactors enhances safety by minimizing the quantity of hazardous materials present at any given moment. Furthermore, this methodology facilitates easier scaling of production; instead of redesigning large vessels, production capacity can be increased by extending the operating time or by running multiple reactors in parallel. researchgate.net This approach represents a more efficient and sustainable method for the large-scale production required for commercial applications. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Quaternization
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk due to large reagent volumes | Inherently safer with small reaction volumes |
| Scalability | Difficult, requires reactor redesign | Simple, by extending run time or parallelization. researchgate.net |
| Product Consistency | Potential for batch-to-batch variability | High, due to precise control of parameters. researchgate.net |
| Process Control | Manual or semi-automated | Easily automated for precise control. researchgate.net |
| Throughput | Lower for a given reactor size | Higher, continuous operation |
Applications of Phenyltrimethylammonium Hydroxide As a Specialized Reagent in Advanced Organic Synthesis
Fundamental Role as a Strong Base in Organic Transformations
As a strong organic base, phenyltrimethylammonium (B184261) hydroxide (B78521) is instrumental in promoting reactions that require the deprotonation of weakly acidic protons. sigmaaldrich.com Its efficacy as a base facilitates key synthetic steps in the formation of complex organic molecules.
Catalysis of Aldol (B89426) Reactions in Alkyl 3-Nitroacrylate Synthesis
Phenyltrimethylammonium hydroxide, sometimes referred to as Rodionov's catalyst, is employed as a base in the synthesis of alkyl 3-nitroacrylates. sigmaaldrich.comresearchgate.net This synthesis can proceed via an aldol-type reaction involving nitroacetaldehyde or nitroacetone. sigmaaldrich.com The base facilitates the deprotonation of the α-carbon of the nitroalkane, generating a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of an appropriate aldehyde or ketone, leading to the formation of a β-nitro alcohol. Subsequent dehydration of this intermediate yields the desired alkyl 3-nitroacrylate. These nitroacrylates are valuable intermediates in organic synthesis, serving as precursors to a variety of other functionalized molecules. orgsyn.org
For instance, alkyl 3-nitroacrylates can react with various nucleophiles, such as cyclohexane-1,3-diones and Meldrum's acid, in the presence of phenyltrimethylammonium hydroxide to form Michael adducts. researchgate.net
Initiation of Polymerization Processes for Polymer Nanosphere Formation
In the realm of polymer chemistry, phenyltrimethylammonium hydroxide has been utilized to initiate polymerization reactions for the creation of polymer nanospheres. sigmaaldrich.com Specifically, it can be used to initiate the polymerization of the monomer 1,8-dihydroxymethyl-1,3,5,7-octatetrayne (DHOT). sigmaaldrich.com This initiation process likely involves the deprotonation of a hydroxyl group on the monomer, creating an alkoxide that can then attack another monomer unit, propagating the polymer chain. The resulting polymers can self-assemble or be processed to form nanospheres, which have potential applications in various fields, including materials science and drug delivery. The synthesis of polymer nanospheres can also be achieved through other methods like soap-free emulsion polymerization, where monomers such as styrene, acrylamide, and others are polymerized to form a double cross-linked structure. nih.gov
Diverse Utility in Methylation Strategies
Phenyltrimethylammonium salts, including the hydroxide, are recognized as effective methylating agents in organic synthesis. chemicalbook.comorganic-chemistry.orgnih.gov These reagents offer an alternative to traditional, often more hazardous, methylating agents. They are noted for being nonvolatile and easier to handle solids. organic-chemistry.orgnih.gov The methylation process typically involves the transfer of a methyl group from the quaternary ammonium (B1175870) cation to a nucleophilic substrate.
Regioselective α-Methylation of Aryl Ketones
A significant application of phenyltrimethylammonium salts is the regioselective α-methylation of aryl ketones. organic-chemistry.orgnih.gov Research has shown that phenyltrimethylammonium iodide (PhMe₃NI), in the presence of a base like potassium hydroxide (KOH), can effectively introduce a methyl group at the α-position of a carbonyl group in aryl ketones with good yields. organic-chemistry.org This method is operationally simple and utilizes a greener solvent, anisole. organic-chemistry.org The proposed mechanism suggests a direct nucleophilic substitution rather than decomposition to methyl halides. organic-chemistry.org This technique has been successfully applied to a range of substrates, including those that are sterically hindered or contain various functional groups. organic-chemistry.orgacs.org
Table 1: Examples of Regioselective α-Methylation of Aryl Ketones
| Substrate (Aryl Ketone) | Methylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl (B1604629) 4-fluorophenyl ketone | Phenyltrimethylammonium iodide | KOH | Anisole | 85 | acs.org |
| Diaryl ethanone | Trimethylphenyl ammonium iodide | KOH | Not specified | Up to 85 | organic-chemistry.org |
O-Methylation of Phenolic Compounds
Phenyltrimethylammonium salts are also utilized for the O-methylation of phenolic compounds to form aryl methyl ethers. researchgate.netresearchgate.net This transformation is significant in various chemical industries, including the synthesis of fragrances. researchgate.netresearchgate.net The reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack of the resulting phenoxide on the methyl group of the phenyltrimethylammonium cation. researchgate.net While other methylating agents like tetramethylammonium (B1211777) chloride and hydroxide have also been reported for this purpose, phenyltrimethylammonium salts provide a valuable alternative. researchgate.netresearchgate.net
Table 2: O-Methylation of Phenolic Compounds
| Phenolic Substrate | Methylating Agent | Base | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Phenol | Phenyltrimethylammonium cation | Base | Heating | Aryl methyl ether | researchgate.net |
| Eugenol | Dimethyl carbonate | Not specified | Green synthesis | Isoeugenol methyl ether | researchgate.net |
N-Methylation in Azaheterocyclic and Amide Systems
The application of phenyltrimethylammonium salts extends to the N-methylation of azaheterocycles and amides, which is a crucial transformation in medicinal chemistry and drug discovery. researchgate.netorganic-chemistry.org Phenyltrimethylammonium iodide has been demonstrated as a safe and effective reagent for the monoselective N-methylation of amides and NH-indoles. organic-chemistry.orgresearchgate.net This method boasts high yields, excellent functional group tolerance, and remarkable monoselectivity, particularly for amides. organic-chemistry.org The use of cesium carbonate as a base and toluene (B28343) as a solvent has been found to be optimal for these reactions. organic-chemistry.org This approach provides a safer alternative to conventional toxic and carcinogenic methylating agents. organic-chemistry.org
Table 3: N-Methylation of Azaheterocycles and Amides
| Substrate | Methylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amides | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | Up to 99 | organic-chemistry.org |
| NH-Indoles | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | High | organic-chemistry.org |
| Azaheterocycles | Quaternary ammonium salts | K₂CO₃ | Microwave irradiation | Good to excellent | researchgate.net |
Direct C-H Methylation of Arenes with N,N,N-Trimethylanilinium Salts
The direct methylation of carbon-hydrogen (C-H) bonds in aromatic compounds (arenes) represents a significant and highly sought-after transformation in organic synthesis. This process allows for the direct installation of a methyl group onto an aromatic ring, a modification that can profoundly influence the pharmacological and material properties of the molecule. Phenyltrimethylammonium salts, also known as N,N,N-trimethylanilinium salts, have emerged as effective and advantageous reagents for this purpose.
Research has demonstrated the utility of N,N,N-trimethylanilinium salts as non-carcinogenic and bench-stable solid methylating agents in ruthenium-catalyzed ortho-C-H methylation of arenes. uwindsor.caorganic-chemistry.org This method offers a high degree of monoselectivity, meaning that only one methyl group is typically introduced, which is a significant advantage over other methylation protocols that can lead to multiple methylations. uwindsor.caorganic-chemistry.org The reaction proceeds efficiently with a variety of arenes containing directing groups, which guide the methylation to the ortho position of the aromatic ring. organic-chemistry.org Kinetic studies have indicated that the rate-limiting step of this transformation is the in-situ formation of methyl iodide (MeI). uwindsor.caorganic-chemistry.org
A notable example of this methodology is the ruthenium-catalyzed ortho-methylation of various directing group-containing arenes. A broad range of substrates, including those with electron-donating and electron-withdrawing substituents at different positions on the aromatic ring, have been successfully methylated with high selectivity. organic-chemistry.org This protocol has also been extended to deuteromethylation (d3-methylation) and the late-stage functionalization of pharmaceutically active compounds, highlighting its versatility and potential in drug discovery and development. uwindsor.caorganic-chemistry.org
The table below summarizes the key aspects of this application.
| Feature | Description |
| Reagent | N,N,N-Trimethylanilinium salts (e.g., phenyltrimethylammonium iodide) |
| Transformation | Direct ortho-C-H methylation of arenes |
| Catalyst | Ruthenium-based catalysts |
| Selectivity | High monoselectivity |
| Advantages | Bench-stable, non-carcinogenic, solid reagent |
| Substrate Scope | Wide range of arenes with directing groups |
| Mechanism | Involves rate-limiting in-situ formation of methyl iodide |
Application in O-Methylation of Morphine to Codeine
A historically significant and industrially relevant application of phenyltrimethylammonium salts is the O-methylation of morphine to produce codeine. Codeine, a widely used analgesic and antitussive agent, is the 3-O-methyl ether of morphine. The selective methylation of the phenolic hydroxyl group at the C3 position of morphine, while leaving the secondary alcohol at C6 and the tertiary amine unreacted, is a critical transformation.
Phenyltrimethylammonium hydroxide and its salts have been employed as methylating agents for this conversion. The reaction is typically carried out by heating morphine with a phenyltrimethylammonium salt, such as phenyltrimethylammonium chloride or phenyltrimethylammonium methyl sulfate (B86663), in the presence of a base like an alkali metal carbonate and a suitable solvent like toluene or xylene. jkchemical.comthermofisher.com The use of phenyltrimethylammonium chloride for this purpose has been a long-standing method in the pharmaceutical industry. thermofisher.com
The process involves the deprotonation of the more acidic phenolic hydroxyl group of morphine by the base, followed by a nucleophilic substitution reaction with the methyl group of the phenyltrimethylammonium salt. This method offers a significant advantage over other methylating agents like methyl iodide or dimethyl sulfate, which can lead to undesired N-methylation of the tertiary amine in morphine, forming quaternary ammonium byproducts. thieme-connect.deyoutube.com
The following table presents a typical reaction setup for the synthesis of codeine from morphine using a phenyltrimethylammonium salt. jkchemical.com
| Reactant/Reagent | Molar Ratio/Amount |
| Morphine Base | 1.0 equivalent |
| Phenyltrimethylammonium Methyl Sulfate | 1.2 equivalents |
| Potassium Carbonate | 4.0 equivalents |
| Toluene | Solvent |
| Reaction Conditions | Reflux, 2-8 hours |
| Yield | High (e.g., 94.6%) |
| Product Purity | >99.5% by HPLC |
Advantages of Phenyltrimethylammonium Salts as Solid Methylating Agents
Phenyltrimethylammonium salts offer several distinct advantages as methylating agents in organic synthesis, particularly when compared to traditional reagents like methyl iodide, dimethyl sulfate, and diazomethane. nih.govpeptide.comsigmaaldrich.com These benefits contribute to safer, more convenient, and often more selective chemical transformations.
One of the primary advantages is their physical state. Phenyltrimethylammonium salts are typically non-volatile, easy-to-handle solids . nih.govpeptide.com This contrasts sharply with the volatility of reagents like methyl iodide (b.p. 42 °C) and the gaseous nature of diazomethane, which pose significant inhalation hazards and require specialized handling procedures.
From a safety perspective, phenyltrimethylammonium salts are considered non-carcinogenic and non-mutagenic . nih.govpeptide.comgoogle.com This is a crucial advantage over highly toxic and carcinogenic agents such as dimethyl sulfate and diazomethane. The reduced toxicity and handling risks make phenyltrimethylammonium salts a more environmentally benign and user-friendly option in both academic and industrial settings.
Furthermore, these solid reagents often exhibit high efficiency and selectivity in methylation reactions. nih.govpeptide.com For instance, in the α-methylation of aryl ketones, phenyltrimethylammonium iodide has been shown to provide high regioselectivity, favoring C-methylation over O-methylation. nih.gov The phenyl substituent on the ammonium nitrogen is thought to withdraw electron density, making the methyl groups more susceptible to attack by "soft" nucleophiles like enolates. nih.gov This selectivity can be a significant advantage in complex molecule synthesis where multiple reactive sites are present.
The table below summarizes the key advantages of phenyltrimethylammonium salts as solid methylating agents.
| Advantage | Description |
| Physical State | Non-volatile, easy-to-handle solids |
| Safety | Non-carcinogenic, non-mutagenic, and less toxic than many traditional methylating agents |
| Handling | Safer and more convenient to store and use |
| Efficiency | Often provide high yields in methylation reactions |
| Selectivity | Can exhibit high regioselectivity in certain transformations |
| Environmental Impact | Considered a "greener" alternative due to reduced hazards |
Deprotecting Agent Functionality
Based on a comprehensive review of the scientific literature, there is no direct evidence to suggest that phenyltrimethylammonium hydroxide is commonly or effectively used as a reagent for the deprotection of t-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups in organic synthesis. The established methods for the removal of these widely used protecting groups rely on a different set of reagents and reaction conditions.
Removal of t-Butoxycarbonyl (Boc) Protecting Groups from Amino Acids and Peptides
The removal of the t-butoxycarbonyl (Boc) protecting group from amino acids and peptides is a fundamental transformation in peptide synthesis. This deprotection is almost exclusively achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), often in a mixture with scavengers to prevent side reactions, are the standard reagents for Boc cleavage. clockss.orggoogle.com Other acidic methods, including the use of HCl in an organic solvent like dioxane, have also been reported to be effective. google.com Enzymatic methods for Boc deprotection are also known but are less common. There is no indication in the literature that a basic reagent like phenyltrimethylammonium hydroxide would be effective for this purpose; in fact, the Boc group is known for its stability to basic conditions.
Cleavage of Benzyl Protecting Groups from Alcohols and Amines
The cleavage of benzyl (Bn) ethers and N-benzyl amines is another crucial deprotection strategy in organic synthesis. The most common and mildest method for benzyl group removal is catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst on a solid support (Pd/C). nih.govcommonorganicchemistry.com This method is highly effective and chemoselective. Alternative methods for benzyl ether cleavage include the use of strong acids, dissolving metal reductions (e.g., Na/NH3), and certain oxidizing agents. nih.gov For N-debenzylation, catalytic transfer hydrogenation is also a widely used technique. The literature on deprotection methodologies does not mention the use of phenyltrimethylammonium hydroxide for the cleavage of benzyl protecting groups from either alcohols or amines.
Catalytic Activity and Mechanisms of Phenyltrimethylammonium Hydroxide
Function as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgphasetransfer.com Phenyltrimethylammonium (B184261) hydroxide (B78521) functions as a phase transfer catalyst by transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase, where it can participate in a reaction. ias.ac.in
The mechanism of phase transfer catalysis involving phenyltrimethylammonium hydroxide can be described by the "Extraction Mechanism". phasetransfer.com The phenyltrimethylammonium cation [(C₆H₅)(CH₃)₃N]⁺, with its lipophilic phenyl group and hydrophilic quaternary ammonium (B1175870) center, forms an ion pair with the hydroxide anion in the aqueous phase. ptfarm.pl This ion pair possesses sufficient organophilicity to be extracted into the organic phase. Once in the organic phase, the "naked" and highly reactive hydroxide ion is released to react with the organic substrate. youtube.com After the reaction, the phenyltrimethylammonium cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle. This process allows for reactions to occur that would otherwise be inhibited by the insolubility of the reactants in a common solvent. wikipedia.org
The effectiveness of phenyltrimethylammonium hydroxide as a phase transfer catalyst is attributed to the balanced hydrophilic-lipophilic properties of its cation. The phenyl group enhances its solubility in the organic phase, while the charged nitrogen atom ensures its interaction with the aqueous phase. ptfarm.pl
Base Catalysis in Transesterification Reactions
Phenyltrimethylammonium hydroxide is an effective base catalyst, particularly in transesterification reactions, which are crucial for the production of biodiesel. nih.gov
Detailed Mechanism in Triglyceride Transesterification via Brønsted-Lowry Base Catalysis
In the context of Brønsted-Lowry acid-base theory, the hydroxide ion from phenyltrimethylammonium hydroxide acts as a strong base. The transesterification of triglycerides with an alcohol, such as methanol (B129727), to produce fatty acid methyl esters (FAME), or biodiesel, is initiated by the deprotonation of the alcohol by the hydroxide ion. mdpi.com
The mechanism proceeds as follows:
Alkoxide Formation: The hydroxide ion (OH⁻) from phenyltrimethylammonium hydroxide abstracts a proton from methanol (CH₃OH) to form a methoxide (B1231860) ion (CH₃O⁻) and water. The methoxide ion is a more potent nucleophile than methanol itself.
Nucleophilic Attack: The newly formed methoxide ion attacks the electrophilic carbonyl carbon of the triglyceride molecule. This results in the formation of a tetrahedral intermediate. mdpi.com
Intermediate Rearrangement: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom of the original triglyceride reform the carbonyl double bond, leading to the cleavage of a diglyceride anion and the formation of a fatty acid methyl ester.
Proton Transfer and Catalyst Regeneration: The diglyceride anion is a strong base and readily abstracts a proton from the water molecule formed in the first step, regenerating the hydroxide ion. This process is repeated for the remaining two fatty acid chains on the glycerol (B35011) backbone, ultimately converting the triglyceride into three molecules of FAME and one molecule of glycerol.
The catalytic cycle is driven by the formation of the highly reactive alkoxide species, a hallmark of base-catalyzed transesterification.
Applications in Biodiesel (FAME) Production
The base-catalyzed transesterification of vegetable oils and animal fats is the predominant method for industrial biodiesel production. researchgate.netyoutube.comyoutube.com While traditional catalysts include sodium hydroxide and potassium hydroxide, quaternary ammonium hydroxides like tetramethylammonium (B1211777) hydroxide have proven to be highly efficient catalysts for this process. nih.gov By analogy, phenyltrimethylammonium hydroxide serves a similar role.
The use of such organic bases can offer advantages, including improved solubility in the reaction medium, which can consist of the non-polar oil and the polar alcohol. Research on tetramethylammonium hydroxide has shown its effectiveness in converting waste frying oils and animal fats with high free fatty acid content into biodiesel, achieving high conversion rates. nih.gov For instance, pilot-scale production using tetramethylammonium hydroxide under specific conditions resulted in approximately 98% conversion of triglycerides to FAME. nih.gov
Table 1: Typical Reaction Conditions for Transesterification using a Quaternary Ammonium Hydroxide Catalyst
| Parameter | Value | Reference |
|---|---|---|
| Catalyst Concentration | 1.5% w/w | nih.gov |
| Reaction Temperature | 65°C | nih.gov |
| Feedstock to Methanol Molar Ratio | 1:6 | nih.gov |
| Reaction Time | 120 min | nih.gov |
The data in this table is based on studies using tetramethylammonium hydroxide, a closely related compound, and is indicative of the conditions that would be applicable for phenyltrimethylammonium hydroxide.
Role in Metal-Catalyzed Organic Reactions
Phenyltrimethylammonium salts have emerged as valuable reagents in metal-catalyzed organic reactions, particularly in the functionalization of C-H bonds.
Nickel-Catalyzed C-H Methylation: Proposed Radical Mechanisms
Phenyltrimethylammonium salts, such as the bromide or iodide, are effective methylating agents in the nickel(II)-catalyzed methylation of C-H bonds in amides. nih.govnottingham.ac.ukresearchgate.net This reaction demonstrates broad substrate scope and high functional group compatibility, applicable to both C(sp²)-H and C(sp³)-H bonds. nih.govnottingham.ac.uk
While the precise mechanism is a subject of ongoing research, a plausible radical mechanism is proposed. It is suggested that the reaction may proceed through the formation of a methyl radical. The nickel catalyst, in a higher oxidation state, could facilitate the homolytic cleavage of the C-N bond in the phenyltrimethylammonium salt to generate a methyl radical. This highly reactive species can then engage in the C-H activation and methylation of the substrate. The process likely involves a series of oxidative addition and reductive elimination steps at the nickel center.
Influence of Catalysts and Reaction Conditions on Alkylation and Arylation Pathways
In the context of nickel-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence the reaction pathway, favoring either alkylation or arylation. While specific studies detailing the influence of these factors on the competition between methylation and arylation using phenyltrimethylammonium salts are not extensively documented, general principles of nickel catalysis apply.
The nature of the ligand coordinated to the nickel center can dictate the steric and electronic environment around the metal, thereby influencing which C-H bond is activated and the subsequent coupling partner that is favored. Similarly, the solvent, temperature, and the presence of additives can alter the reaction kinetics and selectivity. For instance, in related nickel-catalyzed reactions, the use of different phosphine (B1218219) ligands has been shown to direct the reaction towards either C-alkylation or C-arylation. The specific conditions for the nickel-catalyzed methylation using phenyltrimethylammonium salts have been optimized to favor the methylation pathway. nih.govpatentdigest.org
Table 2: Investigated Substrates for Ni-Catalyzed C-H Methylation using Phenyltrimethylammonium Salts
| Substrate Type | Bond Type | Reference |
|---|---|---|
| Benzamides | C(sp²)-H | nih.govnottingham.ac.uk |
This table highlights the versatility of the phenyltrimethylammonium salts in the nickel-catalyzed methylation of different types of C-H bonds.
Phenyltrimethylammonium Hydroxide in Advanced Analytical Chemistry Methodologies
Derivatization Agent for Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Phenyltrimethylammonium (B184261) hydroxide (B78521) (PhTMAH) and its fluorinated analog, m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH), serve as powerful derivatizing agents for GC-MS analysis. This process, often conducted as a rapid, one-step transesterification/methylation, converts non-volatile analytes into volatile derivatives suitable for gas chromatography. The technique is particularly effective for compounds containing active hydrogens, such as carboxylic acids and alcohols. This derivatization is a form of thermochemolysis, where heat in the GC injection port triggers the reaction, simplifying sample preparation.
The analysis of organic materials in artworks presents a significant challenge due to the minute sample sizes available and the chemical complexity of aged natural products. Quaternary ammonium (B1175870) hydroxides, especially TMTFTH, have become widely used for the derivatization of materials found in paintings and sculptures, such as drying oils, plant resins, and waxes. researchgate.netresearchgate.net This method allows for the simultaneous saponification and methylation of lipids, waxes, and resins directly within the sample vial. irdg.org For instance, the technique has been successfully applied to identify beeswax, protein, gum, resin, and oil in Romano-Egyptian paintings, providing crucial insights into ancient artistic techniques. sacheminc.com By breaking down complex polymers like triglycerides (in oils) and terpenes (in resins) into their constituent fatty acid methyl esters (FAMEs) or other derivatives, GC-MS can effectively identify the original materials used by the artist. researchgate.netirdg.org
A notable characteristic of derivatization with TMTFTH is its ability to produce multiple derivative products from alcohols, which can be diagnostically valuable. In addition to the expected methyl ethers, the reaction also forms (trifluoromethyl)phenyl ethers to varying degrees. researchgate.netresearchgate.net This phenomenon is particularly important for the analysis of polyfunctional alcohols like glycerol (B35011), a backbone component of drying oils. The reaction of glycerol with TMTFTH yields a number of methyl, (trifluoromethyl)phenyl, and mixed ethers. researchgate.net Understanding these multiple reaction products is critical for the accurate interpretation of chromatograms from complex art materials. researchgate.net The products are identifiable through their electron ionization (EI) mass spectra. researchgate.net
Table 1: Reaction Products of Alcohols with m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH)
| Analyte Class | Reactant Example | Primary Derivative | Secondary Derivative |
| Polyfunctional Alcohol | Glycerol | Methyl ethers | (Trifluoromethyl)phenyl ethers, Mixed ethers |
| Terpenes | Dehydroabietic acid | Methyl ester | - |
| Fatty Alcohols | Dodecanol | Methyl ether | (Trifluoromethyl)phenyl ether |
| Hydroxyacids | 9-Hydroxynonanoic acid | Methyl ester, Methyl ether | Methyl ester, (Trifluoromethyl)phenyl ether |
GC-MS following derivatization is a standard method for the quantitative analysis of fatty acids in oils and lipids, which is essential for distinguishing different types of drying oils (e.g., linseed vs. walnut oil) in paintings based on their fatty acid ratios. youtube.com The derivatization process converts fatty acids into their more volatile fatty acid methyl esters (FAMEs), enabling their separation and quantification. nih.gov While reagents like TMTFTH are suitable for the quantitative analysis of fresh oils, complications have been noted when attempting absolute quantification in aged and dried paint samples, where acid-catalyzed methods may yield higher quantities. youtube.com For reliable quantification, especially in clinical and biological samples, stable isotope dilution methods are often employed, where a deuterated analog of the target analyte is used as an internal standard to compensate for sample loss or derivatization inefficiencies. researchgate.net The use of single ion monitoring (SIM) in the mass spectrometer further enhances the sensitivity and accuracy of quantification. youtube.com
Derivatization is a critical step in GC-MS analysis for several reasons. It transforms non-polar, low-volatility compounds like fatty acids into derivatives that are amenable to gas chromatography, improving their chromatographic separation. nih.gov This chemical modification significantly enhances detection sensitivity and selectivity. nih.gov Mass spectrometry provides structural confirmation of the analytes, which is particularly useful in complex samples where multiple compounds might co-elute. youtube.com For instance, using GC-MS in selective ion monitoring (SIM) mode allows for the highly sensitive and specific quantification of molecular ions from FAMEs, even for trace components. researchgate.net This capability is crucial when analyzing the very small samples permissible in cultural heritage or forensic science. youtube.com
Phenyltrimethylammonium hydroxide and its analogs are part of a larger family of derivatization agents, each with specific advantages and disadvantages. The choice of reagent depends on the application, the analyte, and the desired outcome (e.g., speed, quantitative accuracy).
Tetramethylammonium (B1211777) hydroxide (TMAH) is a widely used thermochemolysis reagent but may require higher reaction temperatures. researchgate.net It is considered one of the best reagents, alongside TMSH, for analyzing carboxylic acids. acs.org
Trimethylsulfonium hydroxide (TMSH) is noted for its simple derivatization reaction and minimal sample handling, making it ideal for automated, high-throughput fatty acid profiling. nih.gov It operates via a base-catalyzed transesterification that occurs rapidly in the hot GC injection port. nih.gov
Silylating Reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) are also common but often require more complex, multi-step sample preparation compared to the one-step process with quaternary ammonium hydroxides. irdg.org
Boron trifluoride (BF₃) and Anhydrous HCl are effective but require lengthy incubation steps at high temperatures and a second extraction step after derivatization, increasing sample handling time and complexity. nih.gov
Table 2: Comparison of Common GC-MS Derivatization Reagents
| Reagent | Abbreviation | Common Use | Advantages | Disadvantages |
| (m-Trifluoromethyl)phenyltrimethylammonium hydroxide | TMTFTH | Art materials, lipids | One-step reaction; produces unique derivatives | May require overnight incubation nih.gov; can produce multiple products researchgate.net |
| Tetramethylammonium hydroxide | TMAH | Lipids, polymers, astrobiology | Widely used, effective for carboxylic acids acs.org | May require higher temperatures than TMTFTH researchgate.net |
| Trimethylsulfonium hydroxide | TMSH | High-throughput fatty acid profiling | Rapid, simple, suitable for automation nih.gov | - |
| N,O-bis(trimethylsilyl) trifluoroacetamide | BSTFA | General derivatization | Effective for many functional groups | Often requires heated incubation and multi-step preparation nih.gov |
| Boron Trifluoride in Methanol (B129727) | BF₃-MeOH | Fatty acids | Established method | Requires high temp incubation and secondary extraction nih.gov |
Applications in Microscopy for Structural Characterization of Polymers and Minerals
While Phenyltrimethylammonium hydroxide is primarily known as a chemical reagent for chromatography, its utility in materials science intersects with microscopy, particularly in the context of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). In this field, microscopy is used to select a specific micro-sample of a polymer or composite material for analysis. researchgate.net The sample is then introduced into a pyrolyzer, where it is heated to a high temperature in an inert atmosphere. youtube.com
For complex polymers like polyesters or polyurethanes, quaternary ammonium hydroxides can be used as reagents in this pyrolytic step to perform simultaneous thermal decomposition and derivatization. youtube.com This process breaks the polymer down into smaller, stable, and volatile fragments that are characteristic of its original monomeric composition. These fragments are then identified by GC-MS, providing a detailed chemical "fingerprint" of the polymer's structure. youtube.com Therefore, while not a microscopy technique itself, the chemical action of Phenyltrimethylammonium hydroxide is a key part of an analytical workflow (Py-GC-MS) that provides structural characterization of polymer samples often selected and examined first by microscopic methods. researchgate.net
In the analysis of minerals, the permanent positive charge on quaternary ammonium compounds (QACs) facilitates strong sorption to negatively charged solids, such as phyllosilicate clay minerals. acs.org While techniques like Raman microscopy are more commonly used for non-destructive mineral identification irdg.org, the interaction between QACs and mineral surfaces is a significant area of study, particularly in applications like mineral flotation. nih.gov
Mechanistic Investigations of Phenyltrimethylammonium Hydroxide Reactions and Degradation
Hofmann Elimination Reaction and its Variations.doubtnut.comnumberanalytics.commedchemexpress.comlibretexts.orgdntb.gov.ua
The Hofmann elimination is a significant reaction of quaternary ammonium (B1175870) hydroxides, including phenyltrimethylammonium (B184261) hydroxide (B78521), that results in the formation of an alkene and a tertiary amine. allen.in This reaction, discovered by August Wilhelm von Hofmann, proceeds through a specific mechanism and has historically been a valuable tool in the structural elucidation of complex organic molecules like alkaloids. numberanalytics.comwikipedia.org
The Hofmann elimination reaction involves a distinct multi-step process:
Exhaustive Methylation: The initial step involves the treatment of a primary, secondary, or tertiary amine with an excess of a methylating agent, typically methyl iodide. byjus.comyoutube.com This process, known as exhaustive methylation, continues until a quaternary ammonium iodide salt is formed. byjus.comyoutube.com The repeated methylation converts the amine, which is a poor leaving group (NH2- or NR2-), into a quaternary ammonium salt, which has a much better leaving group (a neutral tertiary amine). byjus.comyoutube.com
Conversion to Ammonium Hydroxide: The resulting quaternary ammonium iodide is then treated with silver oxide (Ag2O) in water. allen.inwikipedia.org This step facilitates an ion exchange, where the iodide ion precipitates as insoluble silver iodide, and a quaternary ammonium hydroxide, in this case, phenyltrimethylammonium hydroxide, is formed in the solution. allen.inyoutube.com
Thermal Elimination: The final step is the thermal decomposition of the quaternary ammonium hydroxide. allen.inwikipedia.org Upon heating, the hydroxide ion acts as a base, abstracting a beta-hydrogen (a hydrogen atom on the carbon atom adjacent to the one bearing the quaternary ammonium group). This initiates an E2 (bimolecular elimination) reaction, leading to the formation of an alkene, a tertiary amine (trimethylamine in this case), and water. masterorganicchemistry.comyoutube.com The entire process is often referred to as the Hofmann degradation. masterorganicchemistry.com
The mechanism proceeds with anti-stereochemistry, meaning the abstracted proton and the leaving group are positioned on opposite sides of the forming double bond. youtube.comorganic-chemistry.org
A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule". wikipedia.orgbyjus.com This rule states that when there are multiple possible beta-hydrogens that can be abstracted, the major product will be the least substituted alkene, also known as the "Hofmann product". wikipedia.orgbyjus.com This is in direct contrast to the Zaitsev rule, which predicts the formation of the more substituted (and generally more stable) alkene in many other elimination reactions. wikipedia.orgmasterorganicchemistry.com
The preference for the Hofmann product is primarily attributed to steric factors. wikipedia.orgmasterorganicchemistry.com The quaternary ammonium group, such as the phenyltrimethylammonium group, is sterically bulky. wikipedia.org This large size hinders the approach of the hydroxide base to the more sterically hindered beta-hydrogens that would lead to the more substituted alkene. wikipedia.orgmasterorganicchemistry.com Consequently, the base preferentially abstracts the more accessible, less sterically hindered beta-hydrogen from the carbon with more hydrogens, resulting in the formation of the less substituted alkene. wikipedia.org
Table 1: Comparison of Hofmann and Zaitsev Elimination Products
| Feature | Hofmann Elimination | Zaitsev Elimination |
| Major Product | Less-substituted alkene | More-substituted alkene |
| Governing Rule | Hofmann Rule | Zaitsev Rule |
| Key Factor | Steric hindrance of the leaving group | Thermodynamic stability of the alkene |
| Typical Leaving Group | Bulky groups like -N(CH3)3+ | Smaller groups like halides |
Historically, the Hofmann elimination was a crucial chemical method for determining the structure of complex nitrogen-containing natural products, particularly alkaloids. youtube.comcutm.ac.inlkouniv.ac.in Before the advent of modern spectroscopic techniques, chemists relied on degradative methods to break down large, unknown molecules into smaller, identifiable fragments. youtube.comcutm.ac.in
By subjecting an alkaloid to exhaustive methylation followed by Hofmann elimination, chemists could systematically remove the nitrogen atom and open up heterocyclic rings. youtube.com The structure of the resulting alkene(s) provided valuable clues about the carbon skeleton of the original alkaloid. youtube.comyoutube.com This process could be repeated until the nitrogen was completely removed from the molecule, allowing for the piecing together of the alkaloid's structure. youtube.com While now largely superseded by spectroscopic methods, the Hofmann degradation remains a classic example of the power of chemical methods in structural analysis. youtube.com
Degradation Pathways of Phenyltrimethylammonium Cations.numberanalytics.commedchemexpress.comnrel.gov
The stability of the phenyltrimethylammonium cation is a critical factor, particularly in applications where it is exposed to harsh conditions, such as in anion-exchange membranes. researchgate.net Degradation of the cation can occur through several pathways, primarily bimolecular nucleophilic substitution (SN2) and ylide formation.
Under nucleophilic attack, such as by hydroxide ions, the phenyltrimethylammonium cation can undergo SN2 reactions. researchgate.net There are two primary sites for this attack:
Attack at the methyl groups: A nucleophile can attack one of the methyl carbons, leading to the displacement of N,N-dimethylaniline as the leaving group.
Attack at the phenyl ring: Direct nucleophilic attack on the ipso-carbon of the phenyl ring can also occur, displacing trimethylamine (B31210).
Density functional theory (DFT) calculations have been employed to investigate the energy barriers for these degradation pathways. nrel.govresearchgate.net Studies on substituted benzyltrimethylammonium (B79724) cations, which are structurally related, have shown that the energy barriers for SN2 reactions are influenced by the nature and position of substituents on the benzene (B151609) ring. nrel.gov For instance, electron-donating groups can affect the stability of the cation and the activation energy for degradation. researchgate.net
Table 2: Potential SN2 Degradation Products of Phenyltrimethylammonium Cation
| Attacked Site | Nucleophile | Products |
| Methyl Carbon | OH- | Methanol (B129727) + N,N-Dimethylaniline |
| Phenyl Carbon | OH- | Phenol + Trimethylamine |
An ylide is a neutral molecule with a formal positive and negative charge on adjacent atoms. libretexts.org In the context of the phenyltrimethylammonium cation, ylide formation can be a potential degradation pathway. This would involve the deprotonation of a carbon adjacent to the positively charged nitrogen atom.
While phosphorus ylides (used in the Wittig reaction) are common, nitrogen ylides can also form. numberanalytics.commasterorganicchemistry.comwikipedia.org These are often generated by the deprotonation of an alpha-carbon to an iminium ion or by the condensation of an α-amino acid and an aldehyde. wikipedia.org In the case of phenyltrimethylammonium, a strong base could potentially abstract a proton from one of the methyl groups, forming a nitrogen ylide. This reactive intermediate could then undergo further reactions, leading to degradation of the original cation.
The formation of ylides is a known reaction pathway for other onium salts, such as those involving phosphorus or sulfur, and represents a plausible, though perhaps less common, degradation route for quaternary ammonium cations like phenyltrimethylammonium. numberanalytics.com
Computational Chemistry Approaches to Reaction Mechanisms and Stability
Density Functional Theory (DFT) Studies on Degradation Energetics and Transition States
Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to compute the electronic structure of molecules and predict their chemical reactivity. researchgate.netbibliotekanauki.pl In the study of phenyltrimethylammonium hydroxide and related cations, DFT is used to calculate the energetics of various degradation pathways, providing quantitative data on activation energy barriers (ΔG‡) and reaction energies (ΔER). acs.orgmdpi.com
DFT calculations have confirmed that for many quaternary ammonium cations, degradation can occur through several competing pathways. For a model cation like tetramethylammonium (B1211777), DFT studies have explored the SN2 pathway, leading directly to alcohol formation, and an alternative ylide pathway, which involves the initial abstraction of a proton by the hydroxide ion. acs.org For cations possessing beta-hydrogens, the Hofmann elimination pathway is also a critical consideration. researchgate.net
Studies on benzyltrimethylammonium (BTMA⁺), a close analogue of phenyltrimethylammonium, have used DFT to systematically investigate the effect of various substituents on the phenyl ring. capes.gov.brnrel.gov These calculations determine the free energy barrier for the SN2 attack of a hydroxide ion on the benzylic carbon or a methyl carbon. The results consistently show that the calculated energy barriers change significantly with different substitution groups. researchgate.netcapes.gov.br
| Substituent on Benzyl (B1604629) Ring | Position | Degradation Pathway | Calculated Free Energy Barrier (ΔG‡) (kJ/mol) | Reference |
|---|---|---|---|---|
| None (Unsubstituted) | - | Benzyl SN2 | ~97.5 | nrel.gov |
| -OH | meta | Benzyl SN2 | ~99.6 | nrel.gov |
| -OCH₃ | meta | Benzyl SN2 | ~100.0 | nrel.gov |
| -N(CH₃)₂ | meta | Benzyl SN2 | ~101.3 | nrel.gov |
| -NO₂ | meta | Benzyl SN2 | ~92.9 | nrel.gov |
| -N(CH₃)₂ (double) | meta, meta | Benzyl SN2 | ~104.2 | nrel.gov |
Note: The values are illustrative and sourced from DFT calculations on the analogous BTMA⁺ cation. Absolute values can vary with the computational model used. nrel.gov
Molecular Modeling of Hydroxide-Ion Induced Degradation in Quaternary Ammonium Cations
Molecular modeling provides a dynamic picture of the degradation process, simulating the interactions between the quaternary ammonium cation and the attacking hydroxide ion within a solvent environment. mdpi.com Understanding these interactions is crucial as factors like hydration level and ion solvation significantly impact reaction rates. mdpi.comresearchgate.net
Simulations often begin by optimizing the geometry of the cation-hydroxide pair, which typically shows the OH⁻ ion positioned in a cleft near the positively charged nitrogen center and its associated alkyl or aryl groups. acs.orgmdpi.com To accurately model the system, especially in aqueous environments, explicit water molecules are often included in the calculations, as water plays a critical role in solvating the ions and mediating the reaction. acs.orgmdpi.com The effect of the bulk solvent can also be approximated using implicit solvent models like the Polarizable Continuum Model (PCM). acs.org
These models are used to map the entire reaction coordinate for a specific degradation pathway, such as an SN2 attack. This involves tracking the system's energy as the hydroxide ion approaches the target carbon atom (e.g., a methyl carbon or the carbon of the phenyl ring attached to the nitrogen), a C-O bond forms, and the C-N bond breaks. The highest point along this path represents the transition state, the energy of which determines the kinetic barrier of the reaction. acs.org
For phenyltrimethylammonium hydroxide, molecular modeling can elucidate how the planar phenyl group influences the accessibility of the methyl groups to hydroxide attack compared to a non-aromatic or a benzylic cation. Furthermore, simulations can model the formation of intermediates, such as the ylide that results from proton abstraction from a methyl group, and its subsequent reaction with surrounding water molecules to complete the degradation process. acs.org This detailed, step-by-step view of the molecular events provides invaluable insights for designing cations with enhanced chemical stability. mdpi.com
Phenyltrimethylammonium Hydroxide in Advanced Materials Science and Engineering
Functionalization of Polymeric Systems for Anion Exchange Membranes (AEMs)
Anion exchange membranes (AEMs) are a critical component in various electrochemical devices, such as fuel cells and water electrolyzers. The performance of these membranes is largely dictated by the chemical nature of the polymer backbone and the attached cationic functional groups responsible for ion conduction. Phenyltrimethylammonium (B184261) (PTMA) has been investigated as a functional group for AEMs due to its potential for high conductivity and stability.
A common method for preparing PTMA-functionalized polysulfone (PSf) AEMs involves a multi-step chemical modification of a commercially available polymer. bwise.krresearchgate.netacs.org This post-functionalization approach allows for the introduction of ionic groups onto a robust engineering thermoplastic, leveraging the excellent chemical, thermal, and mechanical stability of the PSf backbone. bwise.krunipd.it
The synthesis process typically begins with the lithiation of the polysulfone. The PSf is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -76°C). acs.org A lithiating agent, such as n-butyllithium, is then added to create reactive sites on the polymer chain. acs.org Following this activation step, an amine-containing molecule is introduced. For instance, a precooled solution of Michler's ketone can be added to the lithiated PSf solution, which results in the attachment of pendent bis(phenyldimethylamine) substituents to the polymer backbone. bwise.kr By carefully controlling the reaction conditions, a specific degree of substitution (DS) can be achieved without causing significant polymer degradation or cross-linking. bwise.krresearchgate.net
The final steps involve quaternization and ion exchange. The tertiary amine groups on the modified polysulfone are converted into quaternary ammonium (B1175870) groups by reacting them with an alkylating agent, typically methyl iodide (CH₃I). bwise.krresearchgate.net This reaction yields a polymer with pendent bis(phenyltrimethylammonium) iodide groups. bwise.kr To render the membrane conductive to hydroxide (B78521) ions, an ion exchange process is performed. The membrane, cast from a solution of the quaternized polymer, is immersed in a sodium hydroxide (NaOH) solution to replace the iodide ions with hydroxide ions (OH⁻). bwise.krresearchgate.net The resulting AEMs are flexible, tough, and exhibit good hydroxide conductivity. bwise.krresearchgate.netacs.org
Research has shown that these PTMA-functionalized polysulfone membranes can achieve good hydroxide conductivity while maintaining relatively low water uptake, a desirable combination for AEMs. bwise.krresearchgate.net The "side-chain-type" architecture, where the functional groups are on pendent chains, is thought to facilitate efficient ion transport. bwise.krresearchgate.net
| Property | Value | Source |
| Degree of Substitution (DS) | Up to 0.81 | bwise.krresearchgate.netacs.org |
| Ion Exchange Capacity (IEC) | Varies with DS | bwise.krresearchgate.net |
| Hydroxide Conductivity (20°C) | > 10 mS/cm | bwise.krresearchgate.netresearchgate.net |
| Water Uptake | < 20% | bwise.krresearchgate.net |
| Synthesis Yield | ~97% | bwise.kr |
A primary challenge for AEMs is the chemical stability of the quaternary ammonium (QA) cationic groups in the highly alkaline environment of a fuel cell, especially at elevated temperatures. nih.govnih.gov The degradation of these groups leads to a loss of ion exchange capacity and, consequently, a decrease in ionic conductivity, ultimately limiting the device's lifetime. researchgate.net Two principal degradation mechanisms for QA groups are Hofmann elimination and direct nucleophilic substitution by hydroxide ions. researchgate.netresearchgate.net
Hofmann Elimination: This is an elimination reaction that occurs in quaternary ammonium hydroxides containing at least one beta-hydrogen atom relative to the positively charged nitrogen. libretexts.orgbyjus.com The hydroxide ion acts as a base, abstracting a beta-hydrogen, which leads to the formation of an alkene and a tertiary amine, thus cleaving the cationic group from the polymer backbone. byjus.comwikipedia.org The reaction is known to follow the "Hofmann rule," which predicts that the major product will be the least substituted, and therefore often less stable, alkene. libretexts.orgwikipedia.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the large quaternary ammonium leaving group. wikipedia.orgmasterorganicchemistry.com
Direct Nucleophilic Substitution (SN2): In this mechanism, the hydroxide ion acts as a nucleophile and directly attacks the carbon atom attached to the ammonium group. researchgate.netresearchgate.net This results in the displacement of the tertiary amine and the formation of an alcohol. For aromatic cations like phenyltrimethylammonium, nucleophilic attack can occur on the methyl groups or, less favorably, on the aromatic ring. The covalent attachment of QA groups to a polymer chain can sometimes increase the degradation rate compared to small molecule analogues. nih.govacs.org
The chemical structure of the cation is crucial for its stability. While the benzyltrimethylammonium (B79724) (BTMA) cation is one of the most studied, it can be susceptible to degradation. nih.govacs.org Research into novel AEMs with phenyltrimethylammonium (PTMA) functional groups has been pursued with the goal of fabricating membranes that are less prone to these degradation reactions. memphis.edu The absence of a benzylic proton in the PTMA structure is a design feature intended to enhance stability against certain degradation pathways. memphis.edu
Improving the durability of AEMs is a central focus of materials research in this field. anr.fr The goal is to develop membranes that maintain high ionic conductivity and mechanical integrity over thousands of hours of operation. oaepublish.com Several design strategies are being explored to achieve this:
Cation Structure Modification: A key strategy involves designing the molecular structure of the cation to be inherently more stable. This includes synthesizing cations that lack beta-hydrogens to prevent Hofmann elimination or that have steric shielding around the cationic head-group to hinder nucleophilic attack. researchgate.net The development of PTMA-based AEMs is one example of this approach, aiming for higher chemical stability compared to benchmark materials like BTMA-based AEMs. memphis.edu
Polymer Backbone Engineering: The choice of polymer backbone is critical. Researchers use robust aromatic polymers like polysulfone (PSf) and poly(phenylene oxide) (PPO) for their inherent thermal and chemical resistance. unipd.it Further modifications, such as creating fluorine-free polymers, are being investigated to enhance sustainability and performance. oaepublish.com
Crosslinking: Introducing crosslinks into the polymer matrix is another effective method to enhance dimensional stability, reduce excessive water uptake and swelling, and improve mechanical properties. memphis.eduresearchgate.net This can be achieved through various chemical reactions, including "click" chemistry. memphis.edu
Grafting Side Chains: Attaching the ionic groups via flexible side chains or "grafts" can decouple the properties of the polymer backbone from the ionic domains. researchgate.net This "rod-coil" graft copolymer architecture, with a rigid backbone and flexible ionic side chains, can lead to the self-assembly of efficient ion conduction channels and has been shown to simultaneously enhance hydroxide ion conductivity and alkaline stability. researchgate.netrsc.org
Role in the Formation of Self-Assembled Materials
The principle of self-assembly, where molecules spontaneously organize into ordered structures, is a powerful tool in materials science. Phenyltrimethylammonium hydroxide, or similar molecules containing a quaternary ammonium head group, can play a significant role in this process. The amphiphilic nature of such molecules, combining a charged, hydrophilic head with a more hydrophobic tail (like the phenyl group), drives their organization in solution.
In the context of AEMs, this self-assembly is crucial. For instance, in comb-shaped or graft copolymers, the ionic side chains containing quaternary ammonium groups can aggregate within the hydrophobic polymer matrix. rsc.org This process leads to the formation of nano-sized ionic clusters that can connect to form continuous pathways for hydroxide ion transport. rsc.org This microphase-separated morphology is highly desirable as it can lead to a significant enhancement in hydroxide conductivity, with some architecturally designed membranes reaching conductivities up to 0.1 S/cm at 80 °C. rsc.org
Beyond AEMs, quaternary ammonium compounds like choline (B1196258) hydroxide are used to induce the self-assembly of fatty acids into various structures such as vesicles, lamellar phases, and micelles. mdpi.com The quaternary ammonium ion interacts with the fatty acid, influencing its ionization state and packing parameter, which in turn dictates the final self-assembled structure. mdpi.com This demonstrates the broader utility of the electrostatic and steric properties of groups like phenyltrimethylammonium in directing the formation of complex, functional materials.
Surface Modification Applications
Modifying the surface of a material can dramatically alter its properties and functionality while preserving the bulk characteristics of the substrate. The chemical functionalities offered by phenyltrimethylammonium groups make them suitable for various surface modification applications.
The general strategy often involves grafting molecules containing the desired functional group onto a surface. For example, titanium, a common implant material, can be functionalized to improve its biological and anti-bacterial properties. nih.gov The process may involve activating the surface to create hydroxyl groups, followed by silanization to anchor molecules containing quaternary ammonium salts. nih.gov Such modifications have been shown to affect surface properties like roughness and wettability and can impart anti-bacterial adhesion properties, which is critical for preventing post-operative infections. nih.gov
Similarly, polymer surfaces can be modified to enhance their affinity for polar substances like paints and coatings. mdpi.com Grafting polar compounds, such as those containing carboxylic acid or ammonium groups, onto a non-polar polymer like polyethylene (B3416737) can increase its surface free energy. mdpi.com While specific examples using phenyltrimethylammonium hydroxide are specialized, the principles are transferable. The charged nature of the PTMA group can be used to alter surface polarity, improve adhesion, or create surfaces with specific ionic interactions for applications in sensors, filtration, or biocompatible coatings. patsnap.com
Explorations of Phenyltrimethylammonium Hydroxide in Biochemical and Medicinal Chemistry
Utilization as a Biochemical Assay Reagentmedchemexpress.comchemicalbook.com
Phenyltrimethylammonium (B184261) hydroxide (B78521) is recognized as a biochemical reagent used for life science research. medchemexpress.com It is frequently employed as a derivatization agent, particularly in applications involving gas chromatography/mass spectrometry (GC/MS). nih.govsigmaaldrich.com In this capacity, it modifies other molecules to make them more suitable for analysis, for instance, by increasing their volatility or thermal stability. The compound is often supplied as a solution in methanol (B129727) for these purposes. sigmaaldrich.com
Investigations into Interactions with Biomolecules and Modulation of Enzymatic Activitiesmedchemexpress.com
The primary documented interaction of phenyltrimethylammonium hydroxide with biomolecules is through its function as a derivatizing and methylating reagent. sigmaaldrich.comsigmaaldrich.com This chemical property allows it to react with various functional groups present in biological molecules. Research and application data show its suitability for the derivatization of several classes of biomolecules, including amino acids, fatty acids, and n-methyl and n-aryl carbamates. sigmaaldrich.com For example, it can be used to create methyl esters from fatty acids, which are more amenable to analysis by gas chromatography. sigmaaldrich.com
Additionally, it functions as a base in certain synthetic reactions, such as in the synthesis of alkyl 3-nitroacrylates through an aldol (B89426) reaction. nih.gov While direct studies on its modulation of specific enzymatic activities are not widely detailed in the reviewed literature, its ability to interact with and chemically modify key biomolecules like amino acids suggests a potential to influence enzyme structure and function, an area that warrants further investigation.
Table 1: Documented Interactions of Phenyltrimethylammonium Hydroxide with Biomolecules
| Class of Biomolecule | Type of Interaction | Application | Source(s) |
|---|---|---|---|
| Amino Acids | Derivatization / Methylation | Gas Chromatography (GC) Analysis | sigmaaldrich.com |
| Fatty Acids | Derivatization / Methylation | Gas Chromatography (GC) Analysis | sigmaaldrich.com |
| N-methyl Carbamates | Derivatization / Methylation | Gas Chromatography (GC) Analysis | sigmaaldrich.com |
| N-aryl Carbamates | Derivatization / Methylation | Gas Chromatography (GC) Analysis | sigmaaldrich.com |
| Nitroacetaldehyde | Base in Aldol Reaction | Synthesis of alkyl 3-nitroacrylates | nih.gov |
Studies on Influence over Metabolic Pathways and Cellular Signaling Processesmedchemexpress.com
The influence of phenyltrimethylammonium hydroxide on metabolic and cellular signaling pathways is primarily inferred from its role as a methylating agent. sigmaaldrich.comsigmaaldrich.com Methylation is a fundamental biochemical process that plays a critical role in regulating cellular functions. Histone methyltransferases and demethylases, for example, control the methylation levels of proteins that are key effectors in major cellular signaling networks. researchgate.net Dysregulation of these methylation events can lead to altered signaling cascades. researchgate.net
Given that phenyltrimethylammonium hydroxide can act as a methyl donor in synthetic contexts, its potential to influence these biological pathways is an area of scientific interest. The introduction of methyl groups to effector proteins can alter their function and, consequently, modulate signaling pathways such as NF-κB, RAS/RAF/MEK/MAPK, and PI3K/Akt. researchgate.net However, direct studies applying phenyltrimethylammonium hydroxide to modulate these specific pathways in a cellular context are not extensively documented.
Research on Modulation of Gene Expression, Including Stress Responses and Apoptosismedchemexpress.com
The modulation of gene expression is intricately linked to epigenetic modifications, with histone methylation being a cornerstone of this regulation. researchgate.net Histone methylation can either activate or repress gene transcription, thereby controlling cellular processes ranging from differentiation to proliferation. researchgate.net As a methylating agent, phenyltrimethylammonium hydroxide possesses the chemical capability to participate in reactions that could, in principle, affect the methylation status of histones or other proteins involved in gene regulation.
Consequently, there is a theoretical basis for its potential to influence gene expression programs, including those related to cellular stress responses and apoptosis. Alterations in the expression of oncogenes and tumor suppressor genes are often tied to aberrant methylation patterns. researchgate.net While the compound's role as a laboratory reagent for methylation is established, further research is needed to explore its direct effects on gene expression and cellular fate processes like apoptosis in biological systems.
Potential in Drug Discovery and Developmentmedchemexpress.com
The properties of phenyltrimethylammonium hydroxide as a chemical reagent give it potential utility in the field of drug discovery and development, particularly in the synthesis and modification of biologically active compounds.
Evaluation as a Potential Scaffold for Novel Therapeutic Agentsmedchemexpress.com
A scaffold forms the core structure of a drug molecule to which various functional groups are attached. While the phenyltrimethylammonium structure itself contains a key quaternary amine and a phenyl group, its primary role in the literature is as a reagent rather than as a foundational scaffold for building new therapeutic agents. nih.govsigmaaldrich.comsigmaaldrich.com The stability and interaction of substituted phenyltrimethylammonium cations have been investigated, suggesting an interest in the fundamental properties of this chemical structure. lookchem.com However, its evaluation as a central scaffold for drug candidates is not a prominent theme in current research, which focuses more on its application as a synthetic tool.
Application in Late-Stage Methylation of Biologically Relevant Compoundsnih.gov
A significant area of potential for phenyltrimethylammonium hydroxide is in the late-stage functionalization of drug candidates, specifically through methylation. The addition of a methyl group to a biologically active molecule can have a profound impact on its pharmacological properties, a phenomenon often termed the "magic methyl effect". illinois.educapes.gov.brnih.gov This seemingly minor modification can dramatically increase a compound's potency, selectivity, or metabolic stability. capes.gov.brnih.gov
Late-stage methylation is a highly sought-after strategy in medicinal chemistry because it allows for the rapid diversification of complex drug analogues without requiring a lengthy de novo synthesis for each new compound. As a known methylating reagent, phenyltrimethylammonium hydroxide is a tool that can be used in these synthetic strategies. sigmaaldrich.comsigmaaldrich.com The ability to install methyl groups chemoselectively onto complex molecular architectures, including those with medicinally important cores, is crucial for exploring structure-activity relationships and optimizing lead compounds in drug discovery programs. illinois.educapes.gov.br
Table 2: Research Findings on Late-Stage Methylation in Drug Discovery
| Research Focus | Key Finding | Relevance to Medicinal Chemistry | Source(s) |
|---|---|---|---|
| "Magic Methyl" Effect | The addition of a methyl group can improve the IC50 value of a drug candidate by over 100-fold. | Demonstrates the high value of methylation for enhancing drug potency. | nih.gov |
| Oxidative C(sp3)-H Methylation | A method combining C-H hydroxylation with a mild methylation is compatible with late-stage functionalization of drug scaffolds and natural products. | Enables precise methylation on complex molecules, preserving other functional groups. | illinois.educapes.gov.br |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Phenyltrimethylammonium hydroxide |
| Tetramethylammonium (B1211777) hydroxide |
| m-(Trifluoromethylphenyl)trimethylammonium hydroxide |
| Alkyl 3-nitroacrylates |
| Nitroacetaldehyde |
| Nitroacetone |
Conclusion and Future Research Directions for Phenyltrimethylammonium Hydroxide
Prospects for the Synthesis of Novel Phenyltrimethylammonium (B184261) Hydroxide (B78521) Analogs with Tuned Reactivity and Stability
The synthesis of novel analogs of phenyltrimethylammonium hydroxide is a promising area for future research. By strategically modifying the structure of the phenyl ring or the ammonium (B1175870) headgroup, it is possible to fine-tune the compound's reactivity and stability for specific applications. For instance, introducing electron-withdrawing or -donating groups on the phenyl ring can alter the electron density at the nitrogen atom, thereby influencing its properties as a catalyst or reagent. acs.org Research into the synthesis of new phthalimide (B116566) analogs, for example, has demonstrated the potential for creating compounds with specific biological activities. nih.govnih.govresearchgate.net Similarly, the development of novel loperamide (B1203769) analogs highlights the possibilities for creating compounds with potential therapeutic applications. mdpi.com
Future work could focus on creating a library of phenyltrimethylammonium hydroxide analogs with a wide range of electronic and steric properties. This would allow for a more systematic investigation of structure-activity relationships and the development of catalysts with enhanced performance for specific organic transformations. elsevierpure.com Additionally, the synthesis of analogs with improved thermal and chemical stability is crucial for their application in demanding industrial processes. researchgate.net
Directions for Advanced Mechanistic Investigations Employing Integrated Spectroscopic and Computational Approaches
A deeper understanding of the reaction mechanisms involving phenyltrimethylammonium hydroxide is essential for optimizing its use and designing new applications. Future research should focus on employing a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of its reactivity.
Spectroscopic methods such as in-situ NMR and FTIR can provide real-time information on the formation of intermediates and transition states during a reaction. mdpi.comresearchgate.netnih.gov Combining these experimental techniques with computational modeling, such as density functional theory (DFT) calculations, can offer a comprehensive picture of the reaction pathway. capes.gov.br These integrated approaches can help to identify the key factors that govern the selectivity and efficiency of reactions catalyzed by phenyltrimethylammonium hydroxide. For instance, computational studies can be used to model the conformation of the quaternary ammonium ion in solution and its interaction with reactants. nih.govcapes.gov.br
Expansion of Catalytic and Reagent Applications in Sustainable and Green Chemical Processes
Phenyltrimethylammonium hydroxide has already demonstrated its utility as a catalyst and reagent in various organic reactions. sigmaaldrich.comnih.gov A significant area for future research lies in expanding its applications in sustainable and green chemical processes. patsnap.com The development of environmentally friendly chemical processes is a key goal of modern chemistry, and this compound can play a role in achieving this objective. frontiersin.orgnih.gov
Future research could explore the use of phenyltrimethylammonium hydroxide in reactions that utilize renewable feedstocks or are performed in environmentally benign solvents like water. nih.gov Its role as a phase-transfer catalyst can be further exploited to facilitate reactions between immiscible reactants, reducing the need for organic solvents. nih.gov Additionally, investigating its potential in mechanochemical processes could lead to solvent-free reaction conditions, further enhancing the sustainability of chemical synthesis. nih.gov The use of quaternary ammonium hydroxides in general for developing eco-friendly detergents is another promising avenue. patsnap.com
Development of More Robust and Efficient Materials for Energy and Environmental Technologies
The unique properties of quaternary ammonium compounds, including phenyltrimethylammonium hydroxide, make them attractive for applications in materials science, particularly for energy and environmental technologies. mdpi.comnih.gov Future research in this area could focus on the development of more robust and efficient materials for a variety of applications.
In the realm of energy, these compounds can be explored for their potential use in anion exchange membranes for fuel cells and electrolyzers. researchgate.netttp.com Improving the stability and conductivity of these membranes is a key challenge that could be addressed through the design of new phenyltrimethylammonium-based polymers. researchgate.net They also show promise in the development of materials for solar energy applications and other renewable energy systems. patsnap.comfraunhofer.de
For environmental applications, quaternary ammonium salts can be incorporated into materials for water treatment and pollution control. mdpi.comnih.govpatsnap.com Their antimicrobial properties are well-documented and can be harnessed to create antifouling surfaces and materials for disinfection. elsevierpure.commdpi.comnih.gov Furthermore, their ability to act as surfactants can be utilized in environmental remediation processes. koyonchem.com
Emerging Opportunities in Interdisciplinary Biomedical and Life Sciences Research
The biological activity of quaternary ammonium compounds opens up exciting opportunities for their use in biomedical and life sciences research. nih.govmedchemexpress.com While much of the focus has been on their antimicrobial properties, future research could explore a wider range of applications.
The development of novel analogs could lead to the discovery of compounds with specific therapeutic activities, such as anti-arrhythmic or anti-malarial agents. nih.govresearchgate.net The ability to tune the structure of these compounds allows for the optimization of their biological activity and the reduction of potential toxicity. elsevierpure.com
In the life sciences, phenyltrimethylammonium hydroxide and its derivatives can be used as biochemical reagents and probes to study biological processes. medchemexpress.com Their interaction with cell membranes and other biological macromolecules can provide valuable insights into cellular function. nih.gov Furthermore, their use in the synthesis of bioactive molecules and as derivatization agents in analytical techniques like gas chromatography-mass spectrometry will continue to be an important area of research. chemicalbook.comnih.govnih.gov
Q & A
Q. What are the critical safety protocols for handling PTAH in laboratory settings?
PTAH requires strict adherence to personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), face shields, and respiratory protection (NIOSH-approved respirators for vapor/mist) . Storage must be in inert atmospheres at 2–8°C to prevent decomposition . Immediate first aid for skin contact involves thorough washing with soap and water, while eye exposure requires 15-minute rinsing followed by medical consultation . Researchers should implement engineering controls (e.g., fume hoods) and avoid dust formation during handling .
Q. How is PTAH utilized as a derivatization reagent in GC-MS analysis?
PTAH is a methylating agent for polar compounds (e.g., carboxylic acids, phenols) to enhance volatility. A common protocol involves diluting PTAH (20–25% in methanol) to 50 mM for on-column methylation . For example, in pyrroloquinoline quinone (PQQ) analysis, PTAH reacts with PQQ to form volatile methyl esters, detected via GC-MS with selected ion monitoring (m/z 448 for PQQ) . Critical parameters include reaction time (2–5 min), temperature (room temp), and avoiding excess moisture to prevent side reactions .
Q. What are the best practices for preparing and storing PTAH solutions?
Prepare fresh 50 mM solutions by diluting commercial PTAH (20–25% in methanol) with anhydrous methanol to minimize hydrolysis . Store stock solutions at 2–8°C in inert conditions to prevent hydroxide degradation . For long-term stability, avoid exposure to CO₂, which can neutralize the hydroxide ion and reduce methylation efficiency .
Advanced Research Questions
Q. What computational models explain PTAH’s degradation pathways under alkaline conditions?
Density functional theory (DFT) studies reveal that PTAH degrades via nucleophilic substitution (SN2) at the benzyl carbon, forming trimethylamine and phenylmethanol derivatives. Hydroxide attack is favored at high pH (>13), with energy barriers ~25 kcal/mol . Contradictions arise in experimental vs. computational degradation rates due to solvent effects (e.g., water vs. methanol), necessitating solvent-inclusive simulations .
Q. How does PTAH functionalization impact anion exchange membrane (AEM) performance in fuel cells?
PTAH-grafted polysulfone AEMs exhibit hydroxide conductivity up to 60 mS/cm at 80°C but face stability challenges. The phenyl group stabilizes cations via resonance, delaying Hofmann elimination. However, accelerated testing (1 M NaOH, 80°C) shows 40% conductivity loss after 500 hours due to aryl ether bond cleavage . Comparative studies suggest quaternary ammonium groups with electron-withdrawing substituents (e.g., -CF₃) improve stability .
Q. What strategies optimize PTAH-mediated methylation in complex reaction matrices?
In phenolic compound methylation, PTAH efficacy depends on counterion (e.g., chloride vs. hydroxide) and solvent polarity. For example, in DMF with K₂CO₃, PTAH chloride achieves >90% yield for alkaloid O-methylation, while hydroxide forms are prone to side reactions with esters . Microwave-assisted reactions reduce time (5–10 min vs. 1 hour) and improve selectivity by minimizing thermal degradation .
Q. How do degradation byproducts of PTAH affect analytical results in long-term studies?
Degradation products like trimethylamine and benzyl alcohol can interfere with chromatographic baselines or react with analytes. For GC-MS, preconditioning columns with phenylboronic acid traps residual amines . In AEM research, NMR (¹H/¹⁹F) and FT-IR track phenyl group oxidation (C=O peaks at 1700 cm⁻¹) and quantify decomposition thresholds .
Q. What validation criteria ensure reproducibility in PTAH-based derivatization protocols?
Key parameters include derivatization efficiency (≥95% by spiked recovery tests), reaction completeness (monitored via TLC or LC-MS), and stability of derivatives over 24 hours . For GC-MS, use isotopic internal standards (e.g., ¹³C-PQQ) to correct for matrix effects . Cross-validate with alternative reagents (e.g., trimethylsulfonium hydroxide) to identify PTAH-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
